molecular formula C9H6F3NO2S B12888483 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole

Katalognummer: B12888483
Molekulargewicht: 249.21 g/mol
InChI-Schlüssel: LHCNCQGZBYMTBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazoles, including 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole, typically involves the cyclization of 2-aminophenols with various reagents. One common method is the reaction of 2-aminophenols with aldehydes in the presence of catalysts like samarium triflate under mild conditions . Another approach involves the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide .

Industrial Production Methods: Industrial production methods for benzoxazoles often focus on optimizing yield and reducing environmental impact. Green chemistry approaches, such as using reusable acid catalysts in aqueous media, are gaining popularity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    Benzoxazole: The parent compound, lacking the methylthio and trifluoromethoxy groups.

    2-Methylbenzoxazole: Similar structure but with a methyl group instead of a methylthio group.

    6-Trifluoromethoxybenzoxazole: Similar structure but without the methylthio group.

Uniqueness: 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethoxy groups. These substituents confer distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets .

Eigenschaften

Molekularformel

C9H6F3NO2S

Molekulargewicht

249.21 g/mol

IUPAC-Name

2-methylsulfanyl-6-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NO2S/c1-16-8-13-6-3-2-5(4-7(6)14-8)15-9(10,11)12/h2-4H,1H3

InChI-Schlüssel

LHCNCQGZBYMTBO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(O1)C=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.